Cas no 2769-72-4 (tert-Butyl isocyanoacetate)

tert-Butyl isocyanoacetate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl isocyanoacetate
- tert-Butyl 2-isocyanoacetate
- 2-Isocyanoacetic acid 1,1-dimethylethyl ester
- t-Butyl Isocyanoacetate
- 2-Isocyano Acetic Acid Tert-Butyl Ester
- CNCH2CO2t-Bu
- CNCH2COOt-Bu
- Isocyanessigsaeure-tert-butylester
- isocyanoacetic acid tert-butyl ester
- 2769-72-4
- isocyano-acetic acid tert-butyl ester
- IQSYKHVFMYGJER-UHFFFAOYSA-N
- MFCD03789072
- A852933
- FT-0695318
- J-016864
- AKOS015959163
- SCHEMBL768870
- GS-0319
- SY019497
- Acetic acid, 2-isocyano-, 1,1-dimethylethyl ester
- isocyanoacetic acid tert.-butyl ester
- D86355
- EN300-86222
- MFCD00042952
- DTXSID70374780
- tert-butylisocyanoacetate
- DTXCID90325810
- 628-840-9
- FB32231
-
- MDL: MFCD00042952
- Inchi: InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3
- InChI Key: IQSYKHVFMYGJER-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)C[N+]#[C-]
Computed Properties
- Exact Mass: 141.07900
- Monoisotopic Mass: 141.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 30.7Ų
Experimental Properties
- Color/Form: Not available
- Density: 0.97 g/mL at 20 °C(lit.)
- Boiling Point: 50 °C/0.1 mmHg(lit.)
- Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
- Refractive Index: n20/D 1.422
- PSA: 26.30000
- LogP: 0.47810
- Solubility: Not available
tert-Butyl isocyanoacetate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H332
- Hazardous Material transportation number:UN 2810 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 20/22
- Safety Instruction: S23; S24/25
- FLUKA BRAND F CODES:8-9
-
Hazardous Material Identification:
- Packing Group:III
- Storage Condition:−20°C
- Safety Term:6.1(b)
- Risk Phrases:R20/22
- PackingGroup:III
- Packing Group:III
- HazardClass:6.1(b)
- Hazard Level:6.1(b)
tert-Butyl isocyanoacetate Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
tert-Butyl isocyanoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D768853-25g |
Acetic acid, 2-isocyano-, 1,1-dimethylethyl ester |
2769-72-4 | 95% | 25g |
$845 | 2024-06-07 | |
Enamine | EN300-86222-0.05g |
tert-butyl 2-isocyanoacetate |
2769-72-4 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-86222-5.0g |
tert-butyl 2-isocyanoacetate |
2769-72-4 | 95.0% | 5.0g |
$271.0 | 2025-03-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I169215-5ml |
tert-Butyl isocyanoacetate |
2769-72-4 | 95% (GC) | 5ml |
¥3089.90 | 2023-09-02 | |
TRC | B809370-50mg |
tert-Butyl Isocyanoacetate |
2769-72-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D768853-15g |
Acetic acid, 2-isocyano-, 1,1-dimethylethyl ester |
2769-72-4 | 95% | 15g |
$785 | 2023-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 58825-5ML-F |
tert-Butyl isocyanoacetate |
2769-72-4 | ≥95% | 5ML |
¥4428.1 | 2022-02-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I169215-1ml |
tert-Butyl isocyanoacetate |
2769-72-4 | 95% (GC) | 1ml |
¥858.90 | 2023-09-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 58825-1ML-1ml |
tert-Butyl isocyanoacetate |
2769-72-4 | 95% | 1ml |
¥2292.94 | 2023-12-03 | |
Aaron | AR002V5Q-1g |
Acetic acid, 2-isocyano-, 1,1-dimethylethyl ester |
2769-72-4 | 97% | 1g |
$27.00 | 2025-01-21 |
tert-Butyl isocyanoacetate Related Literature
-
An Lv,Xin-Xing Deng,Lei Li,Zi-Long Li,Yao-Zong Wang,Fu-Sheng Du,Zi-Chen Li Polym. Chem. 2013 4 3659
-
Allegra Franchino,Pavol Jakubec,Darren J. Dixon Org. Biomol. Chem. 2016 14 93
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Mikhail A. Filatov,Ernesta Heinrich,Katharina Landfester,Stanislav Baluschev Org. Biomol. Chem. 2015 13 6977
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Carla Marisa Brito Carvalho,Timothy John Brocksom,Kleber Thiago de Oliveira Chem. Soc. Rev. 2013 42 3302
-
Tao Wei,Darren J. Dixon Chem. Commun. 2018 54 12860
Additional information on tert-Butyl isocyanoacetate
tert-Butyl isocyanoacetate (CAS No. 2769-72-4): A Versatile Compound in Modern Chemical Synthesis
tert-Butyl isocyanoacetate (CAS No. 2769-72-4) is a valuable organic compound that has gained significant attention in the field of chemical synthesis due to its unique reactivity and versatility. This compound, also known as t-butyl isocyanoacetate, is a derivative of isocyanoacetic acid and features a tert-butyl group attached to the isocyanate moiety. Its chemical structure and properties make it an essential building block in various synthetic pathways, particularly in the development of pharmaceuticals, agrochemicals, and materials science.
The tert-butyl group in tert-Butyl isocyanoacetate provides steric hindrance and enhanced stability, making it an attractive candidate for reactions that require controlled reactivity. The isocyanate functionality, on the other hand, offers a wide range of reactivity options, including nucleophilic addition, condensation, and cycloaddition reactions. These properties have been extensively explored in recent studies, leading to the development of novel synthetic methods and applications.
One of the key areas where tert-Butyl isocyanoacetate has shown significant promise is in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many biologically active molecules, including drugs and natural products. Recent research has demonstrated that tert-Butyl isocyanoacetate can be used as a versatile starting material for the construction of complex heterocyclic frameworks through multicomponent reactions (MCRs). For example, a study published in the Journal of Organic Chemistry reported the use of tert-Butyl isocyanoacetate in a one-pot synthesis of pyrazoles and triazoles, which are important scaffolds in medicinal chemistry.
In addition to its role in heterocyclic synthesis, tert-Butyl isocyanoacetate has also been utilized in the development of new catalysts and ligands for asymmetric synthesis. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which are often required for pharmaceutical applications. A notable example is the use of tert-Butyl isocyanoacetate as a chiral auxiliary in the enantioselective synthesis of α-amino acids. This approach has been shown to achieve high enantiomeric excess (ee) values, making it a valuable method for the preparation of chiral building blocks.
The reactivity of tert-Butyl isocyanoacetate extends beyond traditional organic reactions. It has also been explored in organometallic chemistry, where it can serve as a ligand or reactant in metal-catalyzed transformations. For instance, a study published in Angewandte Chemie International Edition described the use of tert-Butyl isocyanoacetate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds efficiently. This method has potential applications in the synthesis of complex organic molecules with high functional group tolerance.
Beyond its synthetic utility, tert-Butyl isocyanoacetate has been investigated for its potential biological activities. While not yet widely used as a drug candidate itself, its derivatives have shown promise in various biological assays. For example, some derivatives have exhibited antiviral and anticancer properties, making them interesting leads for further drug development. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of tert-Butyl isocyanoacetate exhibited potent inhibition against specific cancer cell lines.
The safety and environmental impact of tert-Butyl isocyanoacetate are also important considerations. Like many organic compounds, it should be handled with appropriate safety measures to prevent exposure and environmental contamination. However, its stability and low reactivity under normal conditions make it relatively safe to handle compared to more reactive chemicals.
In conclusion, tert-Butyl isocyanoacetate (CAS No. 2769-72-4) stands out as a versatile and valuable compound in modern chemical synthesis. Its unique combination of steric hindrance and reactivity makes it an essential building block for a wide range of synthetic applications. Ongoing research continues to uncover new uses and improvements in its synthetic methods, further solidifying its importance in both academic and industrial settings.
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